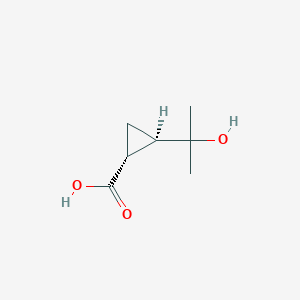
Tris(2,2-bipyrimidine)ruthenium(II) Dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is a coordination compound that features a ruthenium center coordinated to three 2-(pyrimidin-2-yl)pyrimidine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium typically involves the reaction of ruthenium chloride with 2-(pyrimidin-2-yl)pyrimidine ligands under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the ruthenium center undergoes a change in oxidation state.
Reduction: It can also undergo reduction reactions, where the ruthenium center gains electrons.
Substitution: Ligand substitution reactions are common, where one or more of the 2-(pyrimidin-2-yl)pyrimidine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligand environments .
Aplicaciones Científicas De Investigación
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research has explored its use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.
Mecanismo De Acción
The mechanism of action of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that cause oxidative damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridyl)dichlororuthenium: Another ruthenium complex with similar coordination geometry but different ligands.
Tris(1,10-phenanthroline)dichlororuthenium: A ruthenium complex with 1,10-phenanthroline ligands.
Uniqueness
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is unique due to the specific electronic and steric properties imparted by the 2-(pyrimidin-2-yl)pyrimidine ligands. These properties influence its reactivity, stability, and interaction with biological molecules, making it distinct from other ruthenium complexes .
Propiedades
Fórmula molecular |
C24H18Cl2N12Ru |
|---|---|
Peso molecular |
646.5 g/mol |
Nombre IUPAC |
dichlororuthenium;2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
DVHNMJRXSLLELA-UHFFFAOYSA-L |
SMILES canónico |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



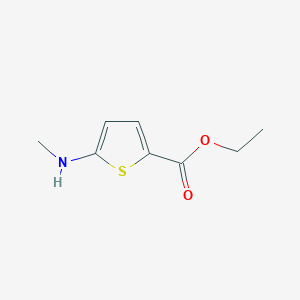

![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)

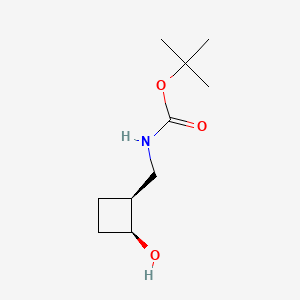
![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
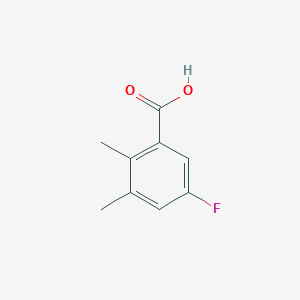
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
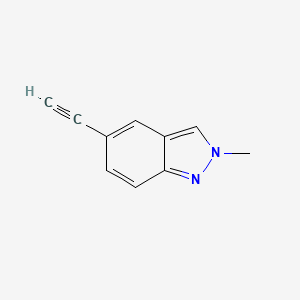
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)
